5-(2-Fluorophenyl)pyridin-2(1H)-one
Description
Structurally, it features a pyridin-2(1H)-one core substituted at the 5-position with a 2-fluorophenyl group. This compound is synthesized via copper(II)-mediated coupling reactions, as demonstrated in its preparation from 5-(2-fluorophenyl)pyridin-2(1H)-one and a boronate ester in pyridine under reflux conditions . The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity, common traits in fluorinated bioactive molecules.
Properties
CAS No. |
1111105-99-7 |
|---|---|
Molecular Formula |
C11H8FNO |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-7H,(H,13,14) |
InChI Key |
LZFRLLXVSFDDQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Fluorine Position: The 2-fluorophenyl group in the target compound may confer steric and electronic effects distinct from 3- or 4-fluoro isomers. For example, 5-(3,5-Difluorophenyl)pyridin-2(1H)-one has higher lipophilicity, which could enhance blood-brain barrier penetration .
- Functional Groups: Methoxy (e.g., in 5-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one) improves solubility but may reduce metabolic stability compared to halogens .
- Biological Activity: Bromine substitution (e.g., compound 69 in ) correlates with potent anti-allodynic effects, suggesting halogen size and electronegativity influence target engagement.
Pharmacological Profiles
- Neuropathic Pain Management: 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (compound 69) demonstrated rapid reversal of mechanical allodynia in rats, attributed to its dual substitution pattern .
- Antifibrotic Potential: Derivatives like 1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one (from ) show promise in fibrosis models, though fluorophenyl analogues remain underexplored in this context.
- Safety Considerations: Hydroxymethyl-substituted pyridinones (e.g., 5-(hydroxymethyl)pyridin-2(1H)-one) exhibit favorable safety profiles , suggesting that electron-withdrawing groups (e.g., fluorine) may further reduce toxicity.
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